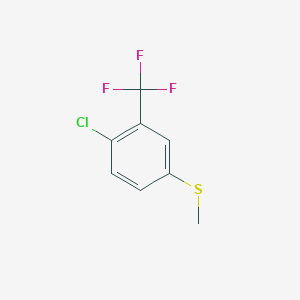

2-Chloro-5-methylthiobenzotrifluoride

Übersicht

Beschreibung

2-Chloro-5-methylthiobenzotrifluoride is an organic compound with the molecular formula C8H6ClF3S. This compound is characterized by the presence of a chlorine atom, a methylthio group, and a trifluoromethyl group attached to a benzene ring. It is a colorless liquid with a molecular weight of 226.65 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylthiobenzotrifluoride typically involves the halogenation of methylthiobenzotrifluoride. One common method is the chlorination of 5-methylthiobenzotrifluoride using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-methylthiobenzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methylthio group to a sulfoxide or sulfone.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of this compound sulfoxide or sulfone.

Reduction: Formation of this compound with reduced trifluoromethyl groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-methylthiobenzotrifluoride has several scientific research applications across various fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.

Medicine: It may serve as a precursor for the synthesis of pharmaceuticals, especially those targeting specific biological pathways.

Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.

Wirkmechanismus

2-Chloro-5-methylthiobenzotrifluoride is similar to other halogenated aromatic compounds, such as 2-Chloro-5-(trifluoromethyl)benzaldehyde and 2-Chloro-5-(trifluoromethyl)benzene. its unique combination of chlorine, methylthio, and trifluoromethyl groups sets it apart, providing distinct chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-(trifluoromethyl)benzaldehyde

2-Chloro-5-(trifluoromethyl)benzene

2-Bromo-5-methylthiobenzotrifluoride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Chloro-5-methylthiobenzotrifluoride (CMTBF) is a chemical compound characterized by its chlorinated and trifluoromethylated structure. This compound has garnered attention due to its potential biological activities, particularly in environmental microbiology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula: C8H6ClF3S

- Molecular Weight: 232.65 g/mol

- CAS Number: 46738669

Biological Activity Overview

Research on CMTBF has primarily focused on its degradation by microbial strains, toxicity to aquatic organisms, and potential applications in agriculture as a pesticide or herbicide.

Microbial Degradation

A notable study highlighted the ability of Cupriavidus sp. strain CNP-8 to degrade CMTBF. The strain utilized CMTBF as a sole carbon and nitrogen source, demonstrating significant degradation capabilities:

- Degradation Rate:

- Complete degradation of 0.3 mM CMTBF in 36 hours.

- Maximum biodegradation rate observed at 0.4 mM concentration was .

This indicates that microbial pathways can effectively mitigate the environmental impact of CMTBF, suggesting potential bioremediation applications .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos to evaluate the acute effects of CMTBF:

- LC50 Value: The lethal concentration for 50% of the test population was determined to be approximately 20.58 mg/L .

- Teratogenic Effects: Exposure to concentrations exceeding 2 mg/L resulted in increased mortality rates, with up to 90% mortality observed at 10 mg/L.

These findings indicate that while CMTBF exhibits biological activity, it also poses risks to aquatic life, necessitating careful consideration in its application .

Case Studies

-

Microbial Utilization of CMTBF:

- Cupriavidus sp. strain CNP-8 was isolated from contaminated environments and shown to utilize CMTBF effectively, releasing ammonium and chloride ions during degradation.

- The study provided insights into the metabolic pathways involved, highlighting the importance of specific enzymes in the degradation process .

- Toxicological Assessment on Aquatic Organisms:

Summary of Findings

The biological activity of this compound reveals a dual nature—while it can be effectively degraded by certain microbial strains, it also poses significant toxicity risks to aquatic organisms. The following table summarizes key findings from recent studies:

| Parameter | Value |

|---|---|

| Microbial Degradation Rate | |

| Complete Degradation Time | 36 hours (0.3 mM) |

| LC50 (Zebrafish) | 20.58 mg/L |

| Toxicity Observations | Up to 90% mortality at high concentrations |

Eigenschaften

IUPAC Name |

1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCKGHPKGUMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674327 | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-04-5 | |

| Record name | 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.